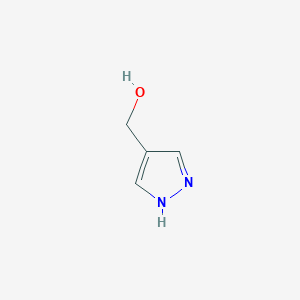

(1H-Pyrazol-4-YL)methanol

Descripción general

Descripción

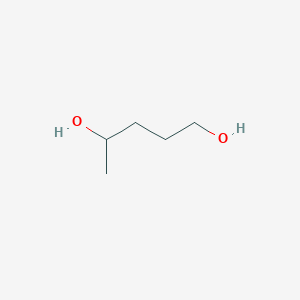

El 4-Hidroximetilpirazol es un compuesto orgánico que pertenece a la clase de los pirazoles, que se caracterizan por un anillo de cinco miembros que contiene dos átomos de nitrógeno. Este compuesto es un metabolito primario del Fomepizol, un inhibidor competitivo de la enzima alcohol deshidrogenasa . Tiene una fórmula molecular de C4H6N2O y un peso molecular de 98.10 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-Hidroximetilpirazol se puede sintetizar mediante varios métodos. Un método efectivo implica la interacción de 4-hidroximetilpirazol-3-carbonil azidas con aminas alifáticas y aromáticas primarias bajo las condiciones de la reacción de Curtius . Otro método incluye la condensación de aldehídos aromáticos sustituidos y tosilhidrazina seguida de cicloadición con alquinos terminales .

Métodos de producción industrial: La producción industrial de 4-Hidroximetilpirazol típicamente implica síntesis a gran escala utilizando los métodos mencionados anteriormente, optimizados para el rendimiento y la pureza. Las condiciones de reacción se controlan cuidadosamente para garantizar que se obtenga el producto deseado con un mínimo de impurezas.

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Hidroximetilpirazol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos pirazol carboxílicos, mientras que la reducción puede producir alcoholes de pirazol .

Aplicaciones Científicas De Investigación

El 4-Hidroximetilpirazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de derivados de pirazol más complejos.

Biología: Sirve como un metabolito en estudios que involucran Fomepizol y sus efectos sobre la alcohol deshidrogenasa.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, particularmente en el contexto de los tratamientos para la intoxicación por alcohol.

Industria: Se utiliza en el desarrollo de varios productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del 4-Hidroximetilpirazol está estrechamente relacionado con su compuesto padre, Fomepizol. Actúa como un inhibidor competitivo de la alcohol deshidrogenasa, una enzima responsable del metabolismo de los alcoholes. Al inhibir esta enzima, el 4-Hidroximetilpirazol evita la formación de metabolitos tóxicos a partir de sustancias como el metanol y el etilenglicol .

Compuestos similares:

4-Metilpirazol:

1-Metil-4-hidroximetilpirazol: Un derivado con propiedades similares pero diferentes patrones de sustitución.

1,3-Dimetil-4-hidroximetilpirazol: Otro derivado con grupos metilo adicionales

Singularidad: El 4-Hidroximetilpirazol es único debido a su sustitución específica de hidroximetilo, que confiere propiedades químicas y biológicas distintas. Su función como metabolito primario del Fomepizol destaca su importancia en el estudio de la inhibición de la alcohol deshidrogenasa y las aplicaciones terapéuticas relacionadas .

Comparación Con Compuestos Similares

4-Methylpyrazole:

1-Methyl-4-hydroxymethylpyrazole: A derivative with similar properties but different substitution patterns.

1,3-Dimethyl-4-hydroxymethylpyrazole: Another derivative with additional methyl groups

Uniqueness: 4-Hydroxymethylpyrazole is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. Its role as a primary metabolite of Fomepizole highlights its importance in the study of alcohol dehydrogenase inhibition and related therapeutic applications .

Propiedades

IUPAC Name |

1H-pyrazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMKJOOJKCAEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179882 | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25222-43-9 | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25222-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025222439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxymethylpyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

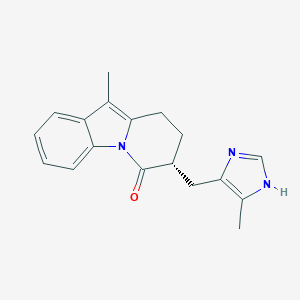

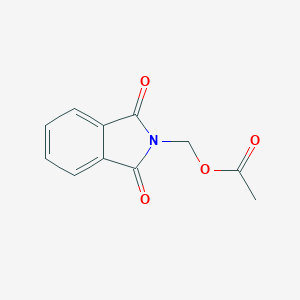

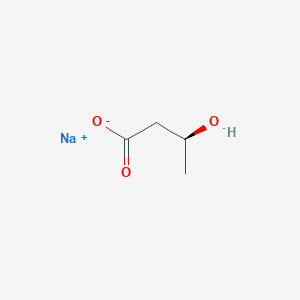

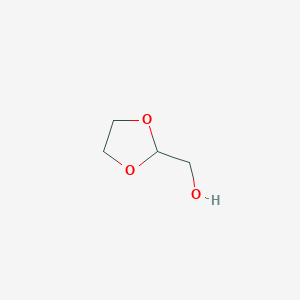

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of (1H-Pyrazol-4-YL)methanol derivatives?

A1: Research suggests that this compound derivatives exhibit promising analgesic and anti-inflammatory properties. Studies on ω-Dialkylaminoalkyl ethers of Phenyl-(5-substituted 1-phenyl-1H- pyrazol-4-yl)methanols demonstrated significant activity in reducing pain response in the acetic acid writhing test in mice [, ]. Additionally, certain derivatives showed efficacy in reducing carrageenan-induced edema in rats, indicating anti-inflammatory potential []. Further research explored their potential as antidiabetic agents. Specifically, studies investigated the synthesis and evaluation of various this compound derivatives, revealing promising hypoglycemic activity in some compounds [].

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the nature of the alkyl chain in the ω-Dialkylaminoalkyl ether moiety significantly influence the analgesic and anti-inflammatory activity of this compound derivatives []. Similarly, for antidiabetic activity, modifications at the 1 and 3 positions of the pyrazole ring and the presence of specific functional groups were crucial for the observed effects [].

Q3: Has this compound been investigated in the context of HIV research?

A3: Yes, this compound derivatives have been explored for their interactions with HIV-1 integrase. Specifically, crystal structures of the HIV-1 IN core domain complexed with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol have been resolved [, ]. These structural insights provide valuable information for developing potential HIV integrase inhibitors.

Q4: What synthetic strategies are employed to obtain this compound derivatives?

A4: The synthesis of this compound derivatives involves various chemical transformations. One approach utilizes 3-hydroxy-1H-pyrazole-4-carboxylate d'éthyle as a common starting material []. Through regiospecific O- and N-alkylation reactions at positions 1 and 3, and palladium(0)-catalyzed coupling reactions at position 5, diversely functionalized derivatives can be synthesized. Additionally, the "Eenie-Meenie" reaction has been employed to synthesize 4-benzylpyrazoles from (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol []. Another study utilized a multistep synthesis starting from commercially available methanols and employed oxidation, Grignard reaction, and etherification to obtain the desired ω-Dialkylaminoalkyl ethers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)